![molecular formula C18H21NO6 B14958060 N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B14958060.png)
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
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Overview
Description
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The specific structure of this compound combines a coumarin moiety with a norvaline residue, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4,8-dimethyl-2H-chromen-2-one and norvaline.
Acylation Reaction: The 7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes an acylation reaction with an appropriate acylating agent to introduce the acetyl group.
Coupling Reaction: The acetylated coumarin is then coupled with norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .
Scientific Research Applications
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for biological assays and drug development.
Medicine: Research into its anticoagulant and anti-inflammatory properties could lead to new therapeutic agents.
Industry: Its use in the development of fluorescent probes and sensors for detecting various analytes in environmental and clinical samples
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and leading to antimicrobial effects.
Pathways: It can modulate oxidative stress pathways by acting as an antioxidant, thereby reducing cellular damage caused by reactive oxygen species (ROS)
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anticoagulant properties.
7-Hydroxy-4,8-dimethylcoumarin: Similar structure but lacks the norvaline residue, which may affect its biological activity.
7-Hydroxycoumarin: A simpler coumarin derivative with well-documented biological activities .
Uniqueness
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is unique due to the presence of the norvaline residue, which may enhance its biological activity and specificity compared to other coumarin derivatives. This structural modification can lead to improved pharmacokinetic properties and target selectivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H21NO6 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-13(17(22)23)19-15(21)8-12-9(2)11-6-7-14(20)10(3)16(11)25-18(12)24/h6-7,13,20H,4-5,8H2,1-3H3,(H,19,21)(H,22,23) |
InChI Key |
AAXWXHSVBJREDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origin of Product |
United States |
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